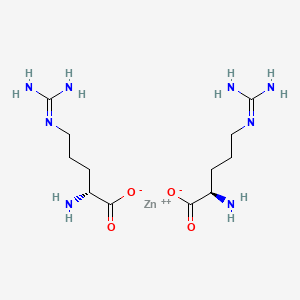
Zinc argininate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc argininate is a compound formed by the chelation of zinc ions with the amino acid arginine. This compound combines the beneficial properties of both zinc and arginine, making it a valuable substance in various fields, including nutrition, medicine, and biochemistry. Zinc is an essential trace element involved in numerous biological processes, while arginine is a semi-essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc argininate can be synthesized through the reaction of zinc salts, such as zinc sulfate or zinc chloride, with arginine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a chelate complex between zinc ions and the carboxylate and amino groups of arginine. The resulting this compound precipitate can be filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure high purity and yield. This can include the use of purified water, controlled pH levels, and specific reaction times. The process may also involve additional purification steps, such as recrystallization, to remove any impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions: Zinc argininate can undergo various chemical reactions, including:
Oxidation: Zinc in this compound can be oxidized to form zinc oxide.
Reduction: this compound can participate in reduction reactions where zinc ions are reduced to elemental zinc.
Substitution: The zinc ion in this compound can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or oxygen can be used to oxidize this compound.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Substitution Reactions: Metal salts such as copper sulfate can be used to substitute zinc ions in this compound.
Major Products Formed:
Oxidation: Zinc oxide and arginine.
Reduction: Elemental zinc and arginine.
Substitution: Copper argininate and zinc sulfate.
Scientific Research Applications
Zinc argininate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its role in enzyme activation and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune system support.
Industry: Used in the formulation of dietary supplements and functional foods to provide both zinc and arginine in a bioavailable form.
Mechanism of Action
The mechanism of action of zinc argininate involves the release of zinc and arginine ions in the body. Zinc ions play a crucial role in various enzymatic reactions, acting as cofactors for numerous enzymes involved in DNA synthesis, protein synthesis, and immune function. Arginine, on the other hand, is a precursor for the synthesis of nitric oxide, a molecule that plays a key role in vasodilation and immune response. The combination of zinc and arginine in this compound enhances the bioavailability and effectiveness of both components.
Comparison with Similar Compounds
Zinc sulfate: Provides zinc but lacks the additional benefits of arginine.
Zinc gluconate: Another zinc supplement with different bioavailability and absorption characteristics.
Arginine hydrochloride: Provides arginine but lacks the benefits of zinc.
Uniqueness of Zinc Argininate: this compound is unique in that it combines the benefits of both zinc and arginine in a single compound. This combination enhances the bioavailability and effectiveness of both components, making it a valuable supplement for supporting immune function, wound healing, and overall health.
Properties
CAS No. |
112983-87-6 |
|---|---|
Molecular Formula |
C12H26N8O4Zn |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
zinc;(2R)-2-amino-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/2C6H14N4O2.Zn/c2*7-4(5(11)12)2-1-3-10-6(8)9;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;;+2/p-2/t2*4-;/m11./s1 |
InChI Key |
UJNPHNKJSKIVTE-KDAOEQPASA-L |
Isomeric SMILES |
C(C[C@H](C(=O)[O-])N)CN=C(N)N.C(C[C@H](C(=O)[O-])N)CN=C(N)N.[Zn+2] |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)N.C(CC(C(=O)[O-])N)CN=C(N)N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


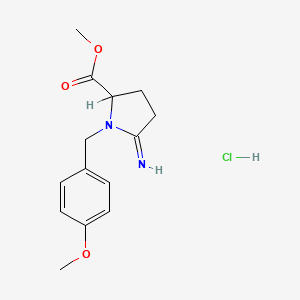
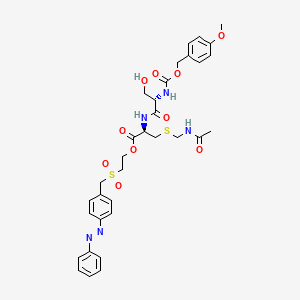


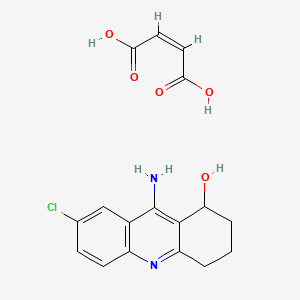
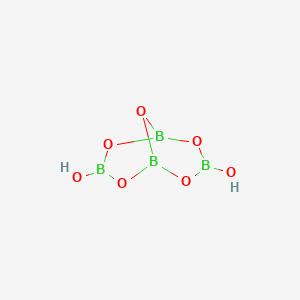
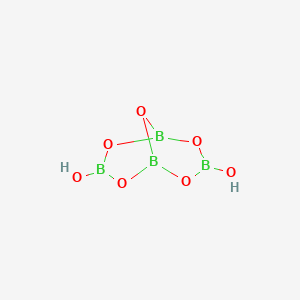

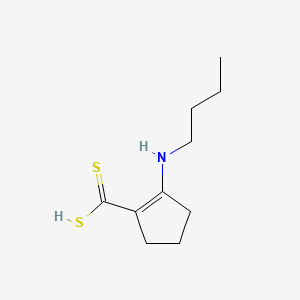
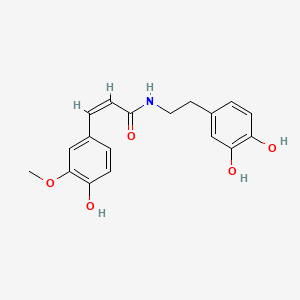
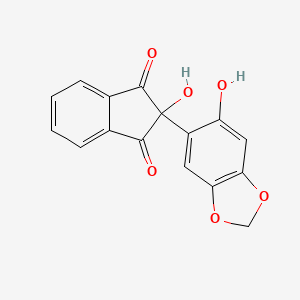
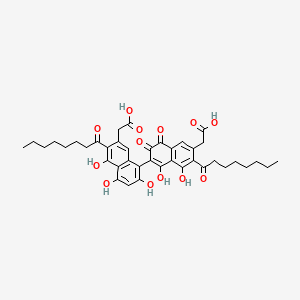
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)

